molecular formula C9H11BrZn B6303098 3-Phenyl-2-propylzinc bromide CAS No. 276254-58-1

3-Phenyl-2-propylzinc bromide

Cat. No.: B6303098
CAS No.: 276254-58-1
M. Wt: 264.5 g/mol
InChI Key: MCCYXULMFDRZMT-UHFFFAOYSA-M
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Description

3-Phenyl-2-propylzinc bromide is an organozinc compound with the chemical formula C9H11BrZn. It is a colorless to light yellow liquid that is soluble in organic solvents such as ether and toluene . This compound is known for its nucleophilic properties, making it a valuable reagent in organic synthesis, particularly in nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Phenyl-2-propylzinc bromide typically involves the reaction of zinc bromide with 3-phenylpropyl halide in a dry organic solvent. This reaction is usually carried out at low temperatures to ensure the stability of the product . The general reaction can be represented as:

ZnBr2+C9H9BrC9H9ZnBr+Br2\text{ZnBr}_2 + \text{C}_9\text{H}_9\text{Br} \rightarrow \text{C}_9\text{H}_9\text{ZnBr} + \text{Br}_2 ZnBr2​+C9​H9​Br→C9​H9​ZnBr+Br2​

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that maintain the required low temperatures and anhydrous conditions to prevent decomposition of the product. The product is then purified through methods such as extraction or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2-propylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Phenyl-2-propylzinc bromide primarily involves its nucleophilic properties. It acts as a nucleophile, attacking electrophilic centers in various substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This nucleophilic attack is facilitated by the presence of the zinc atom, which stabilizes the negative charge on the carbon atom .

Comparison with Similar Compounds

    3-Phenylpropylzinc chloride: Similar in structure but uses chloride instead of bromide.

    3-Phenylpropylmagnesium bromide: A Grignard reagent with similar nucleophilic properties but uses magnesium instead of zinc.

    3-Phenylpropylzinc iodide: Uses iodide instead of bromide, which can affect reactivity and stability.

Uniqueness: 3-Phenyl-2-propylzinc bromide is unique due to its specific reactivity and stability under anhydrous conditions. The presence of the bromide ion provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCYXULMFDRZMT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]CC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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